molecular formula C9H7F3N2O B1410228 2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227574-12-0

2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1410228
CAS No.: 1227574-12-0
M. Wt: 216.16 g/mol
InChI Key: PHHMWVLYEIKECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the presence of the trifluoromethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridines.

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of biological processes and the development of therapeutic agents.

Comparison with Similar Compounds

2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile can be compared with other trifluoromethylpyridines, such as:

  • 2-Methoxy-4-(trifluoromethyl)pyridine
  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 2-Methoxy-3-(trifluoromethyl)pyridine

Uniqueness: The position of the trifluoromethyl group and the acetonitrile moiety in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. This makes it particularly valuable in specific research applications where these properties are desired.

Properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-8-5-6(2-3-13)4-7(14-8)9(10,11)12/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHMWVLYEIKECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-(trifluoromethyl)pyridine-4-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.